4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride
Overview
Description
4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is a halogen-substituted form of the stimulant alpha-pyrrolidinopropiophenone. It is primarily used in forensic and research applications. The physiological and toxicological properties of this compound are not well understood .
Mechanism of Action
Target of Action
4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride, also known as I59UWN2CWJ, is a halogen-substituted form of the stimulant α-Pyrrolidinopropiophenone It has been classified as a stimulant , suggesting that it may interact with neurotransmitter systems in the brain, particularly those involving dopamine, norepinephrine, and serotonin.
Mode of Action
As a stimulant, it is likely to increase the levels of certain neurotransmitters in the brain, leading to heightened arousal and increased activity .
Biochemical Pathways
As a stimulant, it may influence the dopaminergic, noradrenergic, and serotonergic pathways, which are involved in mood regulation, arousal, and reward processing .
Pharmacokinetics
Synthetic cathinones, a class of drugs to which this compound belongs, may undergo extensive metabolism in the body, leading to low or even negligible levels of the parent compound in urine samples .
Result of Action
As a stimulant, it may lead to increased neuronal activity and changes in neurotransmitter levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride typically involves the halogenation of alpha-pyrrolidinopropiophenone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled temperatures to ensure the selective substitution of the chlorine atom at the para position of the phenyl ring .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is used in various scientific research applications, including:
Forensic Chemistry: As an analytical reference standard for the identification of new psychoactive substances.
Toxicology: To study the toxicological effects and metabolic pathways of synthetic stimulants.
Pharmacology: To investigate the pharmacokinetics and pharmacodynamics of stimulant compounds.
Comparison with Similar Compounds
Similar Compounds
Alpha-pyrrolidinopropiophenone: The parent compound, known for its stimulant properties.
4-Chloro-alpha-pyrrolidinovalerophenone: Another halogen-substituted derivative with similar stimulant effects.
Uniqueness
4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is unique due to its specific halogen substitution, which may alter its pharmacological profile and metabolic pathways compared to other similar compounds .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11;/h4-7,10H,2-3,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDAQPTYJWNZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343248 | |
Record name | 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101343248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93307-24-5 | |
Record name | 4'-Chloro-alpha-pyrrolidinopropiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093307245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101343248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-CHLORO-.ALPHA.-PYRROLIDINOPROPIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I59UWN2CWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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